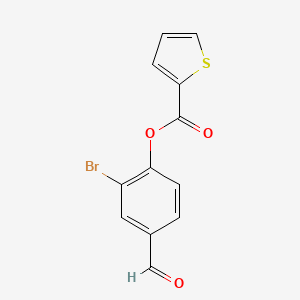![molecular formula C22H12N4O B5837008 3-[3-(2-quinoxalinyl)phenoxy]phthalonitrile](/img/structure/B5837008.png)
3-[3-(2-quinoxalinyl)phenoxy]phthalonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[3-(2-quinoxalinyl)phenoxy]phthalonitrile, also known as QPhN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and biomedical research. QPhN belongs to the class of phthalonitrile derivatives, which have been extensively studied for their diverse biological activities.
作用機序
The mechanism of action of 3-[3-(2-quinoxalinyl)phenoxy]phthalonitrile is not yet fully understood. However, it is believed to act by inhibiting specific enzymes and proteins that are essential for the survival and growth of cancer cells, fungi, and bacteria. 3-[3-(2-quinoxalinyl)phenoxy]phthalonitrile has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and cell division. It has also been shown to inhibit the activity of chitin synthase, which is essential for the formation of the fungal cell wall.
Biochemical and Physiological Effects:
3-[3-(2-quinoxalinyl)phenoxy]phthalonitrile has been shown to have minimal toxicity towards normal cells and tissues, making it a promising candidate for drug development. It has been shown to induce minimal side effects and has a low risk of drug resistance. 3-[3-(2-quinoxalinyl)phenoxy]phthalonitrile has also been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
実験室実験の利点と制限
3-[3-(2-quinoxalinyl)phenoxy]phthalonitrile has several advantages for lab experiments. It is readily available and can be synthesized in large quantities. It has minimal toxicity towards normal cells, making it suitable for in vitro and in vivo studies. However, 3-[3-(2-quinoxalinyl)phenoxy]phthalonitrile has certain limitations as well. It has limited solubility in water, which can affect its bioavailability and pharmacokinetics. 3-[3-(2-quinoxalinyl)phenoxy]phthalonitrile also requires further optimization to improve its potency and selectivity towards specific targets.
将来の方向性
3-[3-(2-quinoxalinyl)phenoxy]phthalonitrile has several potential future directions for research. It can be further optimized to improve its potency and selectivity towards specific targets. 3-[3-(2-quinoxalinyl)phenoxy]phthalonitrile can also be used as a lead compound for the development of novel drugs for the treatment of cancer, fungal, and bacterial infections. Further studies can also be conducted to elucidate the mechanism of action of 3-[3-(2-quinoxalinyl)phenoxy]phthalonitrile and to identify its molecular targets. 3-[3-(2-quinoxalinyl)phenoxy]phthalonitrile can also be used as a tool for the study of specific biological processes, such as DNA replication and cell division.
Conclusion:
In conclusion, 3-[3-(2-quinoxalinyl)phenoxy]phthalonitrile is a promising compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and biomedical research. 3-[3-(2-quinoxalinyl)phenoxy]phthalonitrile has shown promising results in various scientific research applications, including anticancer, antifungal, and antibacterial activities. 3-[3-(2-quinoxalinyl)phenoxy]phthalonitrile has several advantages for lab experiments, but it also has certain limitations that need to be addressed. 3-[3-(2-quinoxalinyl)phenoxy]phthalonitrile has several potential future directions for research, making it an exciting compound to study and develop.
合成法
The synthesis of 3-[3-(2-quinoxalinyl)phenoxy]phthalonitrile involves the reaction of 3-(2-quinoxalinyl)phenol with phthalonitrile under high-temperature conditions. The reaction yields 3-[3-(2-quinoxalinyl)phenoxy]phthalonitrile as a white crystalline solid in moderate to good yields. The synthesis method has been optimized to obtain high purity and yield of 3-[3-(2-quinoxalinyl)phenoxy]phthalonitrile, making it suitable for large-scale production.
科学的研究の応用
3-[3-(2-quinoxalinyl)phenoxy]phthalonitrile has shown promising results in various scientific research applications. It has been extensively studied for its anticancer, antifungal, and antibacterial activities. 3-[3-(2-quinoxalinyl)phenoxy]phthalonitrile has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to possess potent antifungal and antibacterial activities against a wide range of pathogens.
特性
IUPAC Name |
3-(3-quinoxalin-2-ylphenoxy)benzene-1,2-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12N4O/c23-12-16-6-4-10-22(18(16)13-24)27-17-7-3-5-15(11-17)21-14-25-19-8-1-2-9-20(19)26-21/h1-11,14H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJWKRFACEQDQQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC(=CC=C3)OC4=CC=CC(=C4C#N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(trifluoromethyl)benzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5836925.png)
![3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B5836938.png)
![2-[2-(4H-1,2,4-triazol-3-ylthio)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5836944.png)
![5,6-dimethyl-4-[4-(4-methylphenyl)-1-piperazinyl]thieno[2,3-d]pyrimidine](/img/structure/B5836966.png)

![methyl 2-[(4-morpholinylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5836981.png)
![4-{[4-(2-methoxyphenoxy)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5836986.png)

![5-{[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid](/img/structure/B5836998.png)




